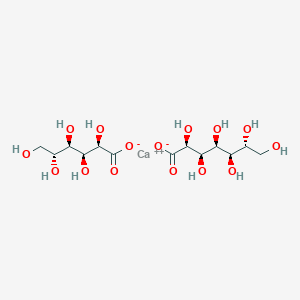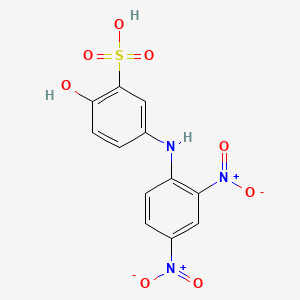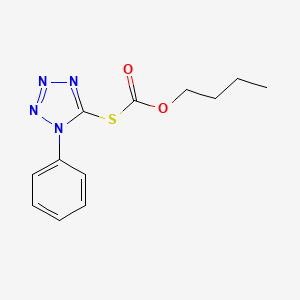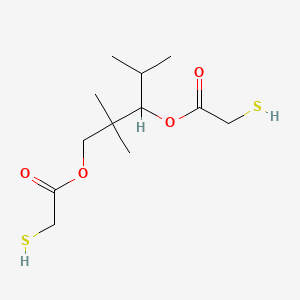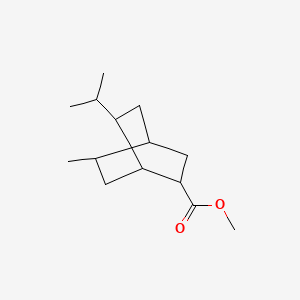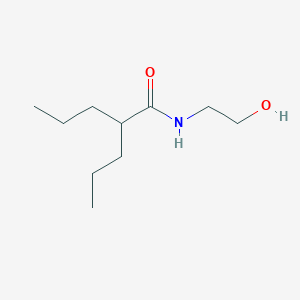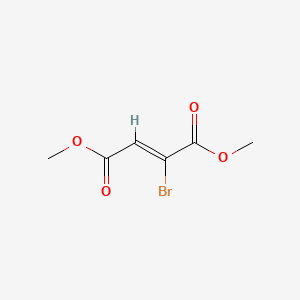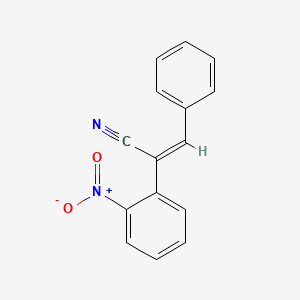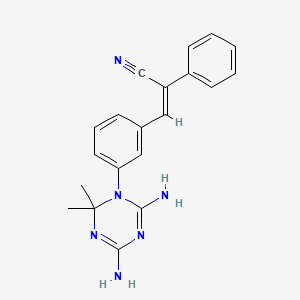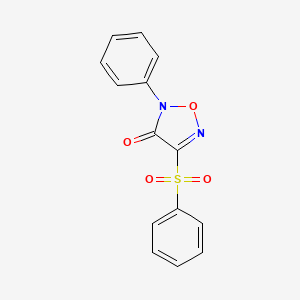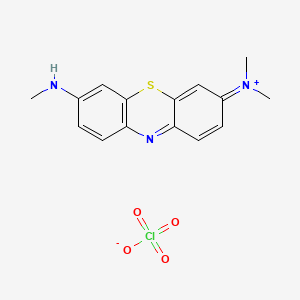
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 259-997-8, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process includes the use of advanced purification techniques such as distillation and crystallization to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:
Polymerization: Initiates the polymerization of monomers to form polymers.
Oxidation: Can react with oxygen to form peroxides.
Reduction: Can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Polymerization: Typically carried out in the presence of monomers such as styrene, acrylonitrile, or methyl methacrylate. The reaction is usually conducted at temperatures ranging from 60-80°C.
Oxidation: Requires the presence of oxygen or other oxidizing agents.
Reduction: Involves the use of reducing agents such as sodium borohydride.
Major Products Formed
Polymerization: Results in the formation of polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Oxidation: Produces peroxides and other oxidized derivatives.
Reduction: Yields hydrazine derivatives.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms.
Biology: Utilized in the preparation of polymer-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in the development of controlled-release formulations and other pharmaceutical applications.
Industry: Widely used in the production of plastics, rubbers, and other polymer-based materials.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process is typically initiated by heating the compound to a temperature of around 60-80°C, which leads to the cleavage of the nitrogen-nitrogen bond and the formation of two free radicals.
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique in its ability to generate radicals at relatively lower temperatures, making it suitable for a wider range of polymerization reactions.
Similar Compounds
Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at higher temperatures.
Potassium Persulfate: Used in aqueous polymerization reactions but requires higher temperatures for decomposition.
Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-Azobis(2-methylpropionitrile), but with slightly different decomposition characteristics.
Properties
CAS No. |
56109-48-9 |
|---|---|
Molecular Formula |
C15H16ClN3O4S |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;perchlorate |
InChI |
InChI=1S/C15H15N3S.ClHO4/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5) |
InChI Key |
WGMJNZRYUIDFPA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



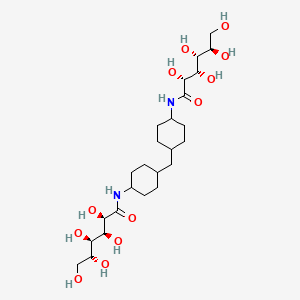
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

